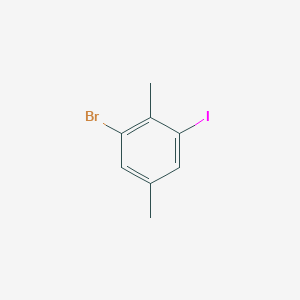

1-Bromo-3-iodo-2,5-dimethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrI |

|---|---|

Molecular Weight |

310.96 g/mol |

IUPAC Name |

1-bromo-3-iodo-2,5-dimethylbenzene |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |

InChI Key |

MXJRBCIEMOMMIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)C)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Iodo 2,5 Dimethylbenzene

Differential Reactivity of Orthogonal Halogen Substituents in Sequential Functionalization

The distinct energetic profiles of the C-I and C-Br bonds in 1-bromo-3-iodo-2,5-dimethylbenzene allow for a high degree of control in sequential functionalization reactions. The C-I bond, being longer and weaker, is more susceptible to cleavage during the oxidative addition step of catalytic cycles, enabling selective reactions at the 3-position while leaving the C-Br bond at the 1-position intact for subsequent transformations.

The differential reactivity of the C-I and C-Br bonds is prominently exploited in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to a Pd(0) complex at a much faster rate and under milder conditions than the C-Br bond. This selectivity allows for the initial functionalization at the iodine-bearing carbon, followed by a second cross-coupling event at the bromine-substituted position.

Suzuki-Miyaura Coupling: In Suzuki-Miyaura reactions, the C-I bond of this compound can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, reaction with an arylboronic acid would yield a bromo-biaryl derivative, which can then undergo a second Suzuki-Miyaura coupling with a different boronic acid to produce unsymmetrical terphenyls.

Sonogashira Coupling: The Sonogashira reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl halide, also exhibits high selectivity for the C-I bond. Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base will result in the formation of a 1-bromo-3-alkynyl-2,5-dimethylbenzene. The remaining bromine atom can then be used in a subsequent coupling reaction. This selectivity has been demonstrated in the synthesis of various complex organic molecules.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The higher reactivity of the C-I bond enables the selective amination at the 3-position of this compound. This is typically achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The resulting N-substituted 3-bromo-2,5-dimethylaniline (B2971205) can then undergo further functionalization at the bromine position.

Table 1: Selective Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Catalyst System | Selective Outcome |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Selective coupling at the C-I bond |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | Selective coupling at the C-I bond |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Selective amination at the C-I bond |

While transition metal-catalyzed reactions are the primary methods for functionalizing this compound, nucleophilic aromatic substitution (SNAr) can also be considered. However, for SNAr to occur, the aromatic ring generally requires activation by strong electron-withdrawing groups, which are absent in this molecule. The methyl groups are electron-donating, which disfavors the addition-elimination mechanism of SNAr. Therefore, direct nucleophilic substitution on this compound is generally not a favored pathway under standard conditions.

Carbon-Heteroatom Bond Formation Involving this compound

The ability to selectively form carbon-heteroatom bonds is a critical aspect of the synthetic utility of this compound. The sequential nature of the cross-coupling reactions allows for the controlled introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.

As discussed in the context of Suzuki-Miyaura and Sonogashira couplings, the formation of new carbon-carbon bonds is a well-established application of this compound.

Arylation: Selective arylation at the C-I position is readily achieved via the Suzuki-Miyaura reaction. This allows for the synthesis of complex biaryl and terphenyl structures. The initial arylation at the more reactive C-I bond can be followed by a second arylation at the C-Br bond, often requiring more forcing conditions (e.g., higher temperatures, different catalyst/ligand system).

Alkynylation: The Sonogashira reaction provides a highly efficient method for the selective alkynylation at the 3-position. This reaction is instrumental in the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis, finding use in the construction of polymers, natural products, and materials with interesting photophysical properties.

The formation of carbon-heteroatom bonds is also predominantly achieved through palladium-catalyzed cross-coupling reactions.

C-N Coupling: The Buchwald-Hartwig amination is the key reaction for forming C-N bonds. The selectivity for the C-I bond allows for the synthesis of 3-amino-1-bromo-2,5-dimethylbenzene derivatives. These can be important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

C-O and C-S Coupling: Palladium-catalyzed etherification (a type of Buchwald-Hartwig reaction) and thiolation reactions can be used to form C-O and C-S bonds, respectively. Similar to amination, these reactions are expected to proceed selectively at the more reactive C-I position. Reaction with an alcohol or a thiol in the presence of a suitable palladium catalyst and base would yield the corresponding ether or thioether.

Table 2: Carbon-Heteroatom Bond Formation with this compound

| Bond Formed | Reaction Type | Reagent | Typical Product |

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine | 3-Amino-1-bromo-2,5-dimethylbenzene derivative |

| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol | 3-Alkoxy/Aryloxy-1-bromo-2,5-dimethylbenzene |

| C-S | Palladium-catalyzed Thiolation | Thiol | 3-Alkyl/Arylthio-1-bromo-2,5-dimethylbenzene |

Generation and Reactivity of Benzyne (B1209423) Intermediates from Dihalogenated Dimethylbenzenes

While not the most common application for this compound due to the availability of more direct precursors, dihalogenated arenes can serve as precursors to benzyne intermediates. The generation of benzyne from such a substrate would typically involve treatment with a very strong base, such as an organolithium reagent or sodium amide.

In the case of this compound, treatment with a strong base could, in principle, lead to the formation of 2,5-dimethylbenzyne. The mechanism would likely involve selective metal-halogen exchange at the more reactive C-I bond, followed by elimination of the metal bromide. However, the regioselectivity of trapping this unsymmetrical benzyne with a nucleophile would need to be considered. The directing effects of the methyl groups would influence the position of nucleophilic attack. It is important to note that the generation of benzynes from dihaloarenes is often more efficient when the halogens are ortho to each other.

Precursors and Conditions for Dimethylbenzyne Formation

The generation of an aryne, such as 2,5-dimethylbenzyne, from this compound would typically involve a halogen-metal exchange reaction followed by elimination. The significant difference in the reactivity of bromine and iodine atoms is the key to controlling the formation of the aryne intermediate.

Halogen-Metal Exchange:

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more susceptible to reaction with organolithium reagents, a common method for initiating aryne formation. wikipedia.orgstackexchange.com The reaction would proceed by the selective exchange of the iodine atom for a lithium atom.

Precursors and Reagents:

The primary precursor for the formation of 2,5-dimethylbenzyne is this compound itself. The choice of reagents and reaction conditions is crucial for the selective generation of the aryne.

| Precursor | Reagent | Solvent | Temperature Range (°C) | Intermediate |

| This compound | n-Butyllithium (n-BuLi) | Diethyl ether, THF | -78 to -50 | 2-Bromo-6-lithio-1,4-dimethylbenzene |

| This compound | tert-Butyllithium (t-BuLi) | Diethyl ether, THF | -100 to -78 | 2-Bromo-6-lithio-1,4-dimethylbenzene |

This table presents hypothetical yet chemically plausible conditions based on known halogen-metal exchange reactions.

The use of strong, non-nucleophilic bases is essential to promote the elimination step that forms the benzyne, while minimizing side reactions. The lower temperatures are necessary to control the highly exothermic halogen-metal exchange and to manage the reactivity of the organolithium reagent.

Elimination Step:

Following the selective iodine-lithium exchange, the resulting organolithium intermediate, 2-bromo-6-lithio-1,4-dimethylbenzene, would be unstable. Spontaneous elimination of lithium bromide (LiBr) would lead to the formation of the highly strained 2,5-dimethylbenzyne intermediate. This elimination is typically rapid, even at low temperatures. masterorganicchemistry.com

Regioselectivity and Trapping Reactions of Benzyne Species

The 2,5-dimethylbenzyne intermediate is unsymmetrical, which has significant implications for its subsequent reactions. The aryne can be "trapped" by various reagents, and the position of the incoming group is dictated by both electronic and steric factors. makingmolecules.comacs.org

Regioselectivity of Nucleophilic Attack:

The methyl groups are electron-donating, which can influence the electron distribution in the benzyne triple bond. However, in the case of 2,5-dimethylbenzyne, the two methyl groups are symmetrically disposed with respect to the aryne carbons. Therefore, significant electronic bias for nucleophilic attack at one of the aryne carbons over the other is not expected. Steric hindrance from the adjacent methyl group would likely play a more significant role in directing the approach of a nucleophile. acs.org

Trapping Reactions:

The high reactivity of benzynes makes them susceptible to interception by a variety of trapping agents. nih.govnih.gov Common examples include nucleophiles and dienes for cycloaddition reactions.

Nucleophilic Trapping: A wide range of nucleophiles can add to the benzyne. The regioselectivity of this addition would be influenced by the nature of the nucleophile.

| Trapping Agent (Nucleophile) | Potential Products | Expected Major Product Rationale |

| Ammonia (NH₃) | 2,5-Dimethylaniline and 3,6-Dimethylaniline | A mixture of products is expected due to minimal electronic bias. |

| Water (H₂O) | 2,5-Dimethylphenol and 3,6-Dimethylphenol | A mixture of products is expected. |

| Thiophenol (PhSH) | 2,5-Dimethylphenyl phenyl sulfide (B99878) and 3,6-Dimethylphenyl phenyl sulfide | A mixture of products is expected. |

This table presents hypothetical trapping reactions and predicted outcomes based on general principles of benzyne reactivity.

Diels-Alder Cycloaddition: Benzynes are excellent dienophiles in Diels-Alder reactions. acs.org A classic trapping reaction involves the [4+2] cycloaddition with furan (B31954).

The reaction of 2,5-dimethylbenzyne with furan would be expected to yield a single Diels-Alder adduct, 1,4-epoxy-5,8-dimethyl-1,4-dihydronaphthalene. Due to the symmetry of the benzyne, no regioisomers are possible in this specific cycloaddition.

Detailed Mechanistic Elucidation of Key Transformations

Step 1: Halogen-Metal Exchange

The reaction is initiated by the attack of an organolithium reagent, such as n-butyllithium, on the more reactive iodine atom of the precursor. This is a well-established method for generating aryllithium species. wikipedia.orgstackexchange.com The greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond dictates the selectivity of this exchange. princeton.edu

Step 2: Elimination to Form 2,5-Dimethylbenzyne

The resulting 2-bromo-6-lithio-1,4-dimethylbenzene is a transient species. The proximity of the lithium atom and the bromine atom facilitates a syn-elimination of lithium bromide (LiBr), leading to the formation of the highly strained 2,5-dimethylbenzyne. This elimination step is the hallmark of benzyne generation from 1,2-dihaloarenes. masterorganicchemistry.com

Step 3: Nucleophilic Addition or Cycloaddition (Trapping)

The final step involves the reaction of the highly electrophilic 2,5-dimethylbenzyne with a trapping agent.

In the case of a nucleophile (Nu⁻): The nucleophile will attack one of the two carbons of the benzyne triple bond. This leads to the formation of a new carbon-nucleophile bond and a carbanion on the adjacent carbon. Subsequent protonation by a suitable proton source (e.g., solvent or a mild acid added during workup) yields the final substituted aromatic product. The regiochemical outcome is dependent on the electronic and steric influences of the methyl groups and the nature of the nucleophile. makingmolecules.com

In the case of a diene (e.g., furan): The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The benzyne acts as the dienophile, and the furan acts as the diene. This reaction forms a new six-membered ring, resulting in a bicyclic adduct. The concerted nature of the Diels-Alder reaction is a key feature of this trapping method. acs.org

Due to the lack of specific experimental data for this compound, the mechanistic discussion remains based on these well-supported general principles of aryne chemistry. Further computational and experimental studies would be necessary to provide a more detailed and quantitative understanding of the reactivity of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Iodo 2,5 Dimethylbenzene

The definitive structural analysis and characterization of 1-Bromo-3-iodo-2,5-dimethylbenzene rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, from atomic connectivity and spatial arrangements to precise mass and vibrational properties, collectively confirming the compound's identity and elucidating its nuanced structural features.

Theoretical and Computational Studies of 1 Bromo 3 Iodo 2,5 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1-bromo-3-iodo-2,5-dimethylbenzene, DFT calculations would provide significant insights into its stability, reactivity, and the nature of its chemical bonds. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then computing various electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction. In this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and potentially influenced by the lone pairs of the halogen atoms. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO would be expected to have significant contributions from the antibonding orbitals of the carbon-halogen bonds, particularly the C-I bond, as iodine is more polarizable than bromine. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

While specific energy values for this compound are not available, a hypothetical FMO analysis would be essential in predicting its behavior in various chemical reactions.

Electrostatic Potential Mapping for Electrophilic/Nucleophilic Sites

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Nucleophilic Sites: In an ESP map of this compound, regions of negative potential (typically colored red or yellow) would indicate nucleophilic centers. These would be expected around the halogen atoms (bromine and iodine) due to their lone pairs of electrons, and potentially on the aromatic ring in positions not occupied by the electron-withdrawing halogens.

Electrophilic Sites: Regions of positive potential (typically colored blue) highlight electrophilic centers. For this molecule, positive potential might be found on the hydrogen atoms of the methyl groups and on the carbon atoms bonded to the electronegative halogen atoms. These sites would be susceptible to attack by nucleophiles.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the molecule's vibrational and electronic properties. For this compound, the following spectroscopic parameters could be computationally predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. This information is used to generate a theoretical IR spectrum. For this compound, characteristic peaks would be expected for C-H stretching and bending of the aromatic ring and methyl groups, as well as C-Br and C-I stretching vibrations at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the correct assignment of signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior and conformational flexibility of this compound. While the benzene (B151609) ring itself is rigid, the methyl groups can rotate. MD simulations would allow for the exploration of the potential energy surface related to the orientation of these methyl groups and their interaction with the adjacent halogen substituents. This analysis would provide information on the most stable conformations and the energy barriers between them.

Modeling of Reaction Energy Profiles and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve:

Reaction with Nucleophiles: Modeling the reaction of this compound with a nucleophile would involve identifying the likely sites of attack (guided by ESP maps) and then calculating the energy profile of the reaction pathway. This would include locating the transition state structure and calculating the activation energy, providing insights into the reaction kinetics. Due to the different bond strengths of C-Br and C-I, these models could predict which halogen is more likely to be substituted.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is common for aryl halides. Computational modeling could be used to elucidate the mechanism of, for example, a Suzuki or Sonogashira coupling reaction involving this compound. This would involve modeling the individual steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, to understand the role of the catalyst and the factors influencing the reaction's efficiency and selectivity.

While specific research on this compound is currently lacking, the theoretical and computational frameworks described above provide a clear roadmap for future investigations into the properties and reactivity of this interesting chemical compound.

Applications of 1 Bromo 3 Iodo 2,5 Dimethylbenzene in Advanced Materials Research and Catalysis

A Versatile Precursor for Complex Organic Architectures

The distinct reactivity of the bromo and iodo substituents on the 2,5-dimethylbenzene core of 1-Bromo-3-iodo-2,5-dimethylbenzene provides chemists with a powerful tool for the stepwise construction of intricate organic molecules. The greater reactivity of the C-I bond compared to the C-Br bond in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enables regioselective functionalization. This allows for the controlled introduction of different chemical moieties at specific positions, paving the way for the synthesis of complex structures that would be challenging to access through other methods.

Precursor for Polycyclic Aromatic Hydrocarbons and π-Extended Systems

While direct examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and π-extended systems are not extensively documented in publicly available literature, its structure makes it an ideal candidate for such applications. The sequential cross-coupling reactions that can be performed on this molecule are a cornerstone of modern synthetic strategies for building large, conjugated systems. For instance, a Sonogashira coupling could be selectively performed at the iodo position, followed by a Suzuki coupling at the bromo position, to introduce different aromatic or acetylenic groups and thereby extend the π-conjugation of the system. This stepwise approach offers precise control over the final molecular architecture, which is crucial for tuning the electronic and photophysical properties of the resulting PAHs.

The synthesis of poly(p-phenylenevinylene) (PPV) derivatives, a class of conducting polymers, often involves the use of dihalogenated benzene (B151609) precursors. For example, poly[(2,5-dimethyl-p-phenylene)vinylene] has been synthesized from related 2,5-dimethyl-dihalophenylene precursors. rsc.org The differential reactivity of this compound could be exploited to create well-defined oligomers and polymers with alternating structural units, leading to materials with tailored electronic and optical properties.

Synthesis of Functional Oligomers and Polymers

The ability to perform selective, stepwise reactions with this compound makes it a valuable monomer for the synthesis of functional oligomers and polymers. By carefully choosing the coupling partners in sequential reactions, a wide variety of functional groups can be incorporated into the polymer backbone. This functionalization is key to controlling the solubility, processability, and ultimately, the electronic and optical properties of the resulting materials. This approach allows for the creation of polymers with precisely defined repeating units, which is essential for applications in electronics and photonics.

Contributions to Organic Electronic Materials

The unique electronic properties that can be engineered into molecules derived from this compound make it a promising platform for the development of new organic electronic materials. These materials are at the heart of next-generation technologies such as flexible displays, lighting, and solar cells.

Emitter Synthesis for Organic Light-Emitting Diodes (OLEDs)

Charge-Transfer Properties in Advanced Materials

The ability to introduce a variety of functional groups onto the this compound scaffold allows for the systematic investigation of charge-transfer properties in the resulting materials. By varying the electron-donating and electron-withdrawing nature of the substituents, it is possible to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control is fundamental to designing materials with efficient charge injection, transport, and recombination characteristics, which are essential for high-performance organic electronic devices. Theoretical studies on related substituted cyclopentadithiophene derivatives have shown that both the nature of the substituents and their position on the aromatic core play a crucial role in determining the charge transport characteristics of the material. osti.gov

Derivatization for Ligand Synthesis in Organometallic Catalysis

The development of novel ligands is a key driver of innovation in organometallic catalysis. The unique structural features of this compound make it an attractive starting point for the synthesis of specialized ligands. The two distinct halogen atoms provide orthogonal handles for the introduction of coordinating groups, such as phosphines, through established cross-coupling methodologies.

The synthesis of phosphine (B1218219) ligands, for instance, often involves the reaction of an organometallic reagent with a halophosphine. nih.gov The bromo and iodo groups on this compound could be sequentially converted into organometallic species (e.g., Grignard or organolithium reagents) and then reacted with chlorophosphines to generate bidentate or monodentate phosphine ligands. The 2,5-dimethyl substitution pattern on the phenyl ring provides steric bulk, which can be used to influence the coordination environment around a metal center and, consequently, the selectivity and activity of the resulting catalyst. The development of ligands with specific steric and electronic properties is crucial for advancing a wide range of catalytic transformations.

Design and Synthesis of Phosphine-Based Ligands

The synthesis of phosphine ligands is a significant area of research due to their widespread use in catalysis. nih.gov These organophosphorus compounds act as ligands for transition metal catalysts and are instrumental in a variety of chemical transformations. beilstein-journals.org The electronic and steric properties of phosphine ligands can be finely tuned to control the reactivity and selectivity of catalytic systems.

The structure of this compound, featuring two different halogen atoms (bromine and iodine) on a dimethyl-substituted benzene ring, offers a unique platform for the stepwise and selective synthesis of phosphine ligands. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity. Generally, the C-I bond is more reactive towards oxidative addition with transition metals like palladium and nickel compared to the C-Br bond. This reactivity difference allows for the selective phosphination at the 3-position (originally bearing the iodine atom) while leaving the bromine atom at the 1-position intact for subsequent functionalization.

A general and plausible synthetic route to a monodentate phosphine ligand from this compound would involve a selective cross-coupling reaction. The initial step is typically a monolithiation or a direct palladium- or nickel-catalyzed phosphination reaction that targets the more labile C-I bond. For instance, the reaction of this compound with a diarylphosphine oxide in the presence of a palladium catalyst, followed by reduction, would yield the corresponding (3-Bromo-2,5-dimethylphenyl)diarylphosphine.

Alternatively, a Grignard reagent can be selectively formed at the iodo position, which can then react with a chlorophosphine to introduce the phosphine moiety. This selective synthesis provides a route to phosphine ligands that still possess a reactive handle (the bromine atom), which can be used to immobilize the ligand on a solid support or to introduce other functionalities.

The resulting phosphine ligands, such as (3-Bromo-2,5-dimethylphenyl)diphenylphosphine, are typically electron-rich and sterically hindered due to the presence of the methyl groups on the aromatic ring. These are desirable characteristics for ligands used in many cross-coupling reactions.

Table 1: Reactivity of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

| C-Cl | ~96 | Lowest |

This table provides a generalized view of bond energies and reactivity, which can be influenced by the specific molecular structure and reaction conditions.

Applications in Transition Metal-Catalyzed Transformations

Phosphine ligands are fundamental to many transition metal-catalyzed reactions, including important industrial processes. gessnergroup.com They stabilize the metal center, influence the catalyst's activity and selectivity, and can facilitate challenging transformations. sigmaaldrich.comprochemonline.com Electron-rich and bulky phosphine ligands are particularly effective in promoting cross-coupling reactions.

Phosphine ligands derived from this compound are expected to be highly effective in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.cnsigmaaldrich.com The steric bulk provided by the two methyl groups and the phosphine group itself can promote the reductive elimination step in the catalytic cycle, leading to higher turnover numbers and efficiency.

For example, a palladium complex of a (3-Bromo-2,5-dimethylphenyl)phosphine ligand could be employed in the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide. The electron-rich nature of the phosphine would facilitate the initial oxidative addition of the aryl halide to the palladium(0) center. The steric hindrance would then promote the subsequent steps of transmetalation and reductive elimination to afford the biaryl product and regenerate the active catalyst.

The presence of the bromine atom on the ligand backbone opens up possibilities for creating bidentate or "pincer" type ligands. For example, a second phosphine group could be introduced at the bromine position through a subsequent reaction, leading to a diphosphine ligand. Such ligands can chelate to the metal center, providing enhanced stability and influencing the geometry of the catalytic complex, which in turn can lead to higher selectivity in certain reactions. nih.gov

Research into the application of such specifically designed phosphine ligands is ongoing, with the aim of developing more efficient and selective catalysts for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai The ability to systematically modify the ligand structure, starting from a versatile precursor like this compound, is a powerful tool in the field of catalysis.

Table 2: Potential Catalytic Applications

| Reaction | Catalyst System | Substrates | Products |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / (3-Bromo-2,5-dimethylphenyl)phosphine ligand | Aryl halides, Aryl boronic acids | Biaryls |

| Heck Coupling | Pd(OAc)₂ / (3-Bromo-2,5-dimethylphenyl)phosphine ligand | Aryl halides, Alkenes | Substituted alkenes |

| Buchwald-Hartwig Amination | Pd(dba)₂ / (3-Bromo-2,5-dimethylphenyl)phosphine ligand | Aryl halides, Amines | Aryl amines |

This table illustrates potential applications based on the known reactivity of similar phosphine ligands.

Future Research Trajectories and Emerging Opportunities

Development of Enantioselective and Diastereoselective Functionalization Methodologies

The creation of chiral molecules with high stereoselectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a substrate like 1-bromo-3-iodo-2,5-dimethylbenzene, the development of enantioselective and diastereoselective functionalization methods presents a significant and promising research avenue.

The distinct reactivity of the bromo and iodo substituents allows for sequential, site-selective cross-coupling reactions. Future work will likely focus on the design and application of novel chiral ligands that can effectively control the stereochemical outcome of these transformations. For instance, in Suzuki-Miyaura or Negishi-type cross-coupling reactions, the use of chiral phosphine (B1218219) ligands, such as those based on biaryl scaffolds, has shown great potential in achieving high enantiomeric excess in the synthesis of chiral biaryls. mdpi.com Research into ligands that can selectively coordinate to a transition metal catalyst and direct the coupling at either the bromo or iodo position with high fidelity will be crucial. The development of dynamic kinetic asymmetric transformations could also be applied, where a racemic starting material is converted into a single enantiomer of the product. researchgate.net

Furthermore, diastereoselective reactions, where the introduction of a new stereocenter is influenced by an existing one, are another area of interest. youtube.comcureffi.org For derivatives of this compound that already contain a chiral center, subsequent functionalization at the halogenated positions could be directed to favor the formation of one diastereomer over others. Understanding the steric and electronic factors that govern this selection is key to designing highly selective synthetic routes. cureffi.org

Integration into Continuous Flow Chemistry for Scalable and Sustainable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and sustainability over traditional batch processes. The integration of this compound into continuous flow systems represents a significant opportunity for its efficient and large-scale production, as well as for the synthesis of its derivatives.

Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be run under more aggressive conditions with better control, which can lead to higher yields and shorter reaction times. rsc.org For the synthesis of functionalized biaryl compounds, continuous flow protocols have been successfully developed for the generation and in situ trapping of highly reactive intermediates like benzynes. rsc.org This approach could be adapted for reactions involving this compound, enabling the rapid and controlled formation of complex molecular architectures.

Moreover, the modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. This not only improves efficiency but also reduces waste generation, aligning with the principles of green chemistry. Future research could focus on developing fully automated, multi-step flow syntheses starting from this compound to produce a library of derivatives for various applications. The development of a gram-scale flow protocol for the synthesis of related compounds has already been demonstrated, paving the way for industrial-scale production. acs.org

Exploration of Supramolecular Interactions, including Halogen Bonding, in Self-Assembly

The ability of molecules to self-assemble into well-defined supramolecular structures is of fundamental importance in materials science, with applications ranging from crystal engineering to drug delivery. The bromine and iodine atoms in this compound can participate in a variety of non-covalent interactions, most notably halogen bonding.

Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. chemistryviews.orgmdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine a particularly strong halogen bond donor. chemistryviews.org The presence of both a bromine and an iodine atom on the same aromatic ring in this compound offers the potential for intricate and tunable self-assembly processes.

Future research will likely explore how the interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions can be used to control the formation of specific supramolecular architectures in the solid state. nih.govresearchgate.net By co-crystallizing this compound with various halogen bond acceptors, it may be possible to construct novel crystalline materials with desired properties, such as specific packing arrangements or porosity. Theoretical studies using density functional theory (DFT) can aid in understanding and predicting the nature and strength of these interactions, guiding the experimental design of new self-assembled materials. mdpi.comnih.govbohrium.com

Advanced In Situ Spectroscopic Monitoring for Reaction Optimization

The optimization of chemical reactions is a critical yet often time-consuming process. Advanced in situ spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing valuable kinetic and mechanistic data that can be used to rapidly identify optimal reaction conditions.

For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction. rsc.orgnih.govmdpi.com This real-time analysis eliminates the need for manual sampling and offline analysis, allowing for a more efficient and comprehensive understanding of the reaction dynamics. mdpi.com For example, in situ FTIR has been successfully used to monitor the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions. nih.govmdpi.com

The data obtained from in situ monitoring can be used to build kinetic models of the reaction, which can then be used to predict the outcome of the reaction under different conditions. rsc.org This information is invaluable for process optimization, enabling the identification of conditions that maximize yield, minimize reaction time, and reduce the formation of byproducts. The integration of these analytical tools with automated reactor systems can lead to self-optimizing platforms that can autonomously explore a wide range of reaction parameters. rsc.orgnih.gov

Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, offering new tools for predicting reaction outcomes, designing novel molecules, and discovering new materials with desired properties. For a versatile building block like this compound, these computational approaches hold immense potential.

ML models can be trained on large datasets of chemical reactions to predict the regioselectivity and stereoselectivity of transformations involving this compound. researchgate.netacs.org For instance, models have been developed to predict the site of electrophilic aromatic substitution with high accuracy. researchgate.netacs.org Such predictive tools can significantly reduce the amount of experimental work required to develop new synthetic routes. By featurizing molecules based on their structural and electronic properties, ML algorithms can learn the complex relationships that govern chemical reactivity. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-iodo-2,5-dimethylbenzene, and how can regioselectivity be controlled?

- Methodology :

- Halogenation Strategies : Start with 2,5-dimethylbenzene derivatives. Introduce iodine first via electrophilic substitution using I₂ with HNO₃/H₂SO₄ as a catalyst, leveraging the methyl groups’ ortho/para-directing effects . Bromination can follow using N-bromosuccinimide (NBS) under radical or Lewis acid (e.g., FeBr₃) conditions.

- Regioselectivity : Use steric hindrance from the methyl groups to favor iodination at the 3-position. Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity) .

Q. How can this compound be purified, and what analytical techniques ensure purity?

- Purification :

- Recrystallization : Use hexane/ethyl acetate mixtures, leveraging solubility differences observed in similar bromo-dimethylbenzene derivatives .

- Column Chromatography : Employ silica gel with a non-polar solvent system (e.g., hexane:DCM 9:1) to isolate the product .

- Analysis :

- GC/HPLC : Compare retention times with standards (≥95% purity threshold as in ).

- 1H NMR : Identify methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

Q. What spectroscopic signatures distinguish this compound from its isomers?

- Key Spectral Data :

- IR : C-Br stretch (~550 cm⁻¹) and C-I stretch (~500 cm⁻¹) .

- 13C NMR : Methyl carbons at δ ~20–22 ppm; quaternary carbons adjacent to halogens show distinct deshielding .

- Mass Spec : Molecular ion peak at m/z 294 (C₈H₈BrI) with isotopic patterns characteristic of Br and I .

Advanced Research Questions

Q. How does the compound’s stability vary under thermal or photolytic conditions?

- Thermal Stability :

- TGA/DSC : Decomposition onset ~200°C (inferred from similar bromo/iodo aromatics in ).

- Reactivity : Monitor via NMR under reflux (e.g., in DMSO at 100°C) for debromination or C-I bond cleavage .

- Photolytic Sensitivity :

- Store in amber vials at 0–6°C to prevent light-induced degradation, as seen in diiodo-dimethylbenzene analogs .

Q. What strategies mitigate competing side reactions in cross-coupling applications (e.g., Suzuki-Miyaura)?

- Catalytic Systems :

- Use Pd(PPh₃)₄ with K₂CO₃ in THF/water, optimizing for steric bulk to suppress homocoupling .

- Additives like TBAB (tetrabutylammonium bromide) enhance solubility of aryl halides .

- Contradictions :

- Conflicting reports on iodine’s lability in cross-couplings. Resolve via controlled experiments (e.g., varying temperature from 60–100°C) .

Q. How does the electronic environment of the benzene ring influence reactivity in electrophilic substitutions?

- DFT Calculations :

- Compute charge densities at positions 1 (Br), 3 (I), and 6 (methyl). Methyl groups donate electron density, activating the ring, while halogens withdraw it .

- Experimental Validation :

- Nitration studies show preferential substitution at the 4-position (para to iodine), confirmed by LC-MS .

Key Research Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.